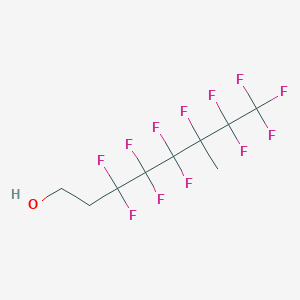

3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol is a useful research compound. Its molecular formula is C9H8F12O and its molecular weight is 360.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorinated Compounds in Polymer Chemistry

Fluorinated compounds are extensively studied for their unique properties and applications in polymer chemistry. For instance, the alcoholysis of epoxy compounds with alcohol derivatives, using cerium ammonium nitrate as a catalyst, is a significant reaction in polymer modification and synthesis. This reaction can lead to the production of alkoxy alcohols and various side products due to oxirane rearrangement, highlighting the potential for creating novel polymer structures and materials with enhanced properties (Derouet, Brosse, & Challioui, 2001).

Applications in Electrical Equipment

Fluorinated compounds are also being explored as environmentally friendly alternatives to traditional gases in electrical equipment. Research into the use of dodecafluoro-2-methylpentan-3-one and CO2 mixtures in medium-voltage switchgear demonstrates the potential of fluorinated compounds to replace SF6, a gas with high global warming potential. These studies focus on understanding the breakdown voltage and other electrical properties of these mixtures, aiming to develop more sustainable and less environmentally impactful insulating gases for electrical applications (Tian et al., 2019).

Environmental Engineering and Remediation

In the field of environmental engineering, fluorinated compounds are investigated for their degradation and removal from ecosystems. Studies on the hydrothermal liquefaction of fluoroalkylether compounds accumulated in plants like cattails (Typha latifolia) show that certain fluorinated substances can be effectively degraded under specific conditions. This research is crucial for understanding how to mitigate the environmental and health risks posed by persistent fluorinated pollutants in nature (Zhang, Cao, & Liang, 2021).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol involves the conversion of a commercially available starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "1-bromo-3,3,4,4,5,5,6,7,7,8,8,8-dodecafluorooctane", "methylmagnesium bromide", "water", "sodium hydroxide", "sulfuric acid", "sodium chloride", "magnesium sulfate", "sodium bicarbonate", "magnesium", "methanol" ], "Reaction": [ "Step 1: 1-bromo-3,3,4,4,5,5,6,7,7,8,8,8-dodecafluorooctane is reacted with methylmagnesium bromide in anhydrous ether to form 3,3,4,4,5,5,6,7,7,8,8,8-dodecafluoro-6-methyloctane.", "Step 2: The product from step 1 is then oxidized with a mixture of water, sodium hydroxide, and sulfuric acid to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then converted to the alcohol by reaction with magnesium in methanol.", "Step 4: The alcohol is purified by extraction with sodium chloride, drying over magnesium sulfate, and treatment with sodium bicarbonate to remove any remaining acid impurities." ] } | |

CAS No. |

68391-08-2 |

Molecular Formula |

C9H8F12O |

Molecular Weight |

360.14 g/mol |

IUPAC Name |

3,3,4,4,5,5,6,7,7,8,8,8-dodecafluoro-6-methyloctan-1-ol |

InChI |

InChI=1S/C9H8F12O/c1-4(10,7(15,16)9(19,20)21)6(13,14)8(17,18)5(11,12)2-3-22/h22H,2-3H2,1H3 |

InChI Key |

YJNAGZYYJPQWGW-UHFFFAOYSA-N |

SMILES |

CC(C(C(C(CCO)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F |

Canonical SMILES |

CC(C(C(C(CCO)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F |

| 68308-14-5 | |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9S,10R)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,10-diol](/img/structure/B3029435.png)

![12-Hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone](/img/structure/B3029442.png)

![2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B3029444.png)

![[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B3029449.png)